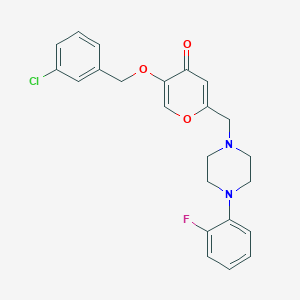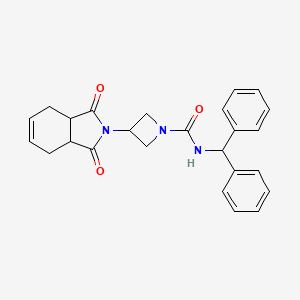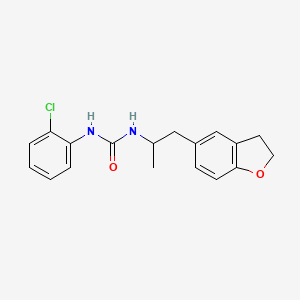
1-(2-Chlorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is a useful research compound. Its molecular formula is C18H19ClN2O2 and its molecular weight is 330.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on similar chemical compounds to 1-(2-Chlorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea demonstrates their potential in various scientific applications, particularly in the synthesis and structural analysis of novel compounds. For instance, the synthesis of novel 4,5‐disubstituted thiazolyl urea derivatives has been explored, revealing that some of these derivatives possess promising antitumor activities. This indicates the potential of urea derivatives in medicinal chemistry and drug design (S. Ling et al., 2008).
Impact on Insect Physiology and Pest Control
Another significant application is in the development of new insecticides that interfere with cuticle deposition, illustrating the role of chlorophenyl urea derivatives in controlling pest populations safely towards mammals. This demonstrates their utility in agricultural sciences and pest management (R. Mulder & M. J. Gijswijt, 1973).
Crystallographic Studies and Material Science
Crystallographic studies of related compounds, such as chlorfluazuron, highlight the utility of these chemicals in understanding the molecular architecture and designing materials with specific properties. This is crucial for the development of pesticides and materials with novel properties (Seonghwa Cho et al., 2015).
Environmental Impact and Pollution Control
Research also extends to the environmental sciences, particularly in studying the impact of urea on the formation of chlorinated aromatics during waste incineration. This knowledge is vital for developing strategies to reduce pollution and improve air quality (Meihui Ren et al., 2021).
Antimicrobial and Antioxidant Applications
Furthermore, the antimicrobial activity of substituted dibenzo dioxaphosphocin-6-yl ureas has been explored, offering insights into the development of new antimicrobial agents. Additionally, studies on the antioxidant activity of new thiazole analogues possessing urea functionality indicate potential applications in the development of antioxidant therapies (P. Haranath et al., 2004; M. V. B. Reddy et al., 2015).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12(10-13-6-7-17-14(11-13)8-9-23-17)20-18(22)21-16-5-3-2-4-15(16)19/h2-7,11-12H,8-10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDUXHKDUATKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2783114.png)
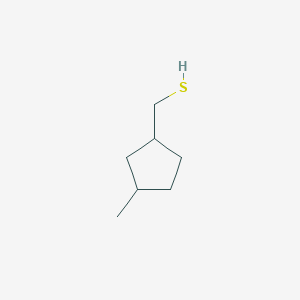
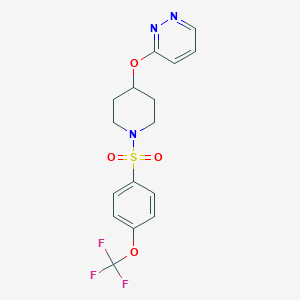
![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2783119.png)

![N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783124.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2783125.png)

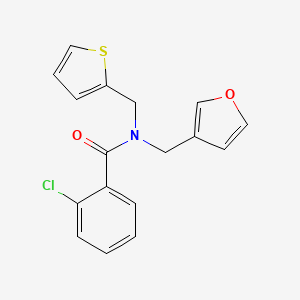

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2783130.png)

